molecular formula C6H8O4 B253583 2,3-Dimethylfumaric acid CAS No. 21788-49-8

2,3-Dimethylfumaric acid

Cat. No. B253583
CAS RN: 21788-49-8
M. Wt: 144.12 g/mol
InChI Key: CGBYBGVMDAPUIH-ONEGZZNKSA-N
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Description

2,3-Dimethylfumaric acid is a dicarboxylic acid with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a mono-isotopic mass of 144.042252 Da .


Synthesis Analysis

A study has shown that dimethyl fumarate can be synthesized from fumaric acid. In this process, a solution of fumaric acid in methanol (0.81 M) and a solution of H2SO4 in methanol (0.46 M) were pumped through a T-junction to the reactor zone .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylfumaric acid is characterized by a double-bond stereo . It is a methyl ester of fumaric acid .


Chemical Reactions Analysis

2,3-Dimethylfumaric acid undergoes oxidative cleavage to form two identical compounds . It can also be converted almost entirely to its active metabolite monomethyl fumarate in the gut .


Physical And Chemical Properties Analysis

2,3-Dimethylfumaric acid has a density of 1.3±0.1 g/cm3, a boiling point of 340.4±25.0 °C at 760 mmHg, and a flash point of 173.9±19.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Mechanism of Action

Target of Action

2,3-Dimethylfumaric acid, also known as dimethylfumaric acid, primarily targets endothelial cells . It is an ester from the Krebs cycle intermediate fumarate . This compound is currently used for the treatment of psoriasis and multiple sclerosis .

Mode of Action

The mode of action of dimethylfumaric acid involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . Dimethylfumarate promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Biochemical Pathways

Dimethylfumaric acid affects metabolic pathways involved in mitochondrial activity, such as the citric acid cycle and de novo triacylglycerol biosynthesis . It also influences the synthesis of catecholamines and serotonin by changing the levels of their respective precursors . Furthermore, it has been shown to modulate the NRF2/HO1/NQO1 antioxidant signal pathway and inactivate NF-κB .

Pharmacokinetics

After oral intake, dimethylfumarate is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both dimethylfumarate and its primary metabolite MMF are responsible for its therapeutic effect .

Result of Action

Dimethylfumarate alters the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . This could be the cause or the consequence of its pharmacological activity .

Future Directions

Research has indicated that dimethyl fumarate induces metabolic crisis to suppress cell growth and could be a potential novel therapy in the treatment of pancreatic carcinoma . This highlights the importance of repurposing existing drugs in other diseases including cancer .

properties

IUPAC Name

(E)-2,3-dimethylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBYBGVMDAPUIH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C)\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylfumaric acid

CAS RN

21788-49-8
Record name 2,3-Dimethylfumaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021788498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-dimethylbut-2-enedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLFUMARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBQ8FG19GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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